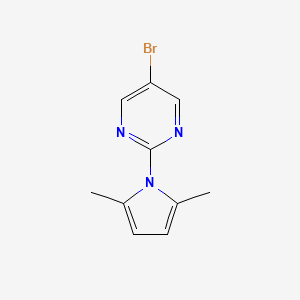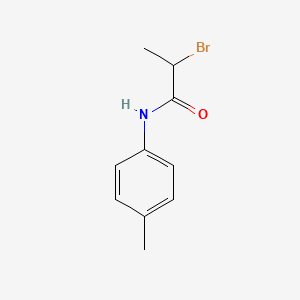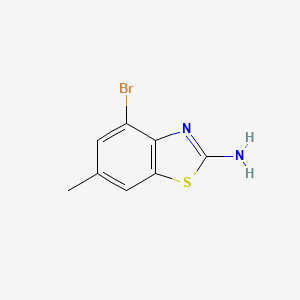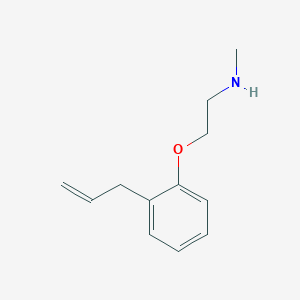
2-(2-Allylphenoxy)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of a tetracyclic molecule homologous to an antidepressant involved a [4+2] cycloaddition followed by ring expansion and deoxygenation using samarium diiodide . This indicates that the synthesis of complex molecules like 2-(2-Allylphenoxy)-N-methylethanamine may also require a series of reactions, including cycloadditions and subsequent modifications to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of 2-(2-Allylphenoxy)-N-methylethanamine once synthesized.
Chemical Reactions Analysis
The papers describe the synthesis of compounds that contain allyl groups, which are known to participate in various chemical reactions, including polymerization . The presence of an allyl group in 2-(2-Allylphenoxy)-N-methylethanamine suggests that it may also undergo similar reactions, such as thermal curing to form polymers or copolymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the thermal stability and glass transition temperatures of polymers containing allyl groups can be quite high, as indicated by the synthesis of thermosetting poly(phenylene ether) containing allyl groups . The dielectric properties of such polymers are also notable, with low dielectric constants and dissipation factors. These properties could be relevant when considering the potential applications of 2-(2-Allylphenoxy)-N-methylethanamine in materials science.
科学的研究の応用
Scientific Research Applications of Chemical Compounds: A General Overview
Chemical compounds are crucial in scientific research for their diverse applications across various fields:
Drug Development
Research often focuses on understanding how chemical compounds interact with biological systems to develop new medications or therapies. For example, studies on compounds like 2-methyloxolane (2-MeOx) explore its use as a bio-based solvent for extracting natural products, highlighting its potential in green chemistry and pharmaceutical extractions (Rapinel et al., 2020).
Understanding Biochemical Pathways
Investigations into how specific compounds interact with biological molecules can reveal new insights into biochemical pathways and mechanisms. For instance, research on 5-Aza-2′-deoxycytidine (AzaD) focuses on its diverse effects on gene expression and its implications for therapy, demonstrating the compound's complexity in biological interactions (Seelan et al., 2018).
Environmental Impact Studies
The environmental effects of chemical compounds, such as their toxicity and degradation, are crucial for assessing their safety and ecological impact. For example, investigations into the sorption of herbicides like 2,4-D to soil and organic matter contribute to understanding their environmental persistence and mobility, informing safe usage practices and regulatory policies (Werner et al., 2012).
Safety And Hazards
特性
IUPAC Name |
N-methyl-2-(2-prop-2-enylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-6-11-7-4-5-8-12(11)14-10-9-13-2/h3-5,7-8,13H,1,6,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPZRGLXNOJIKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391187 |
Source


|
| Record name | 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Allylphenoxy)-N-methylethanamine | |
CAS RN |
57162-94-4 |
Source


|
| Record name | 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

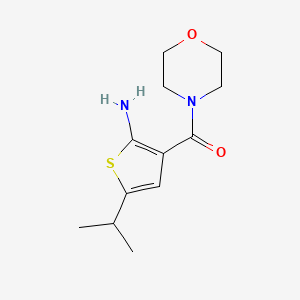
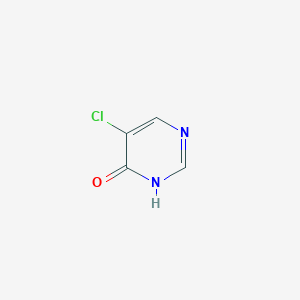
![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)
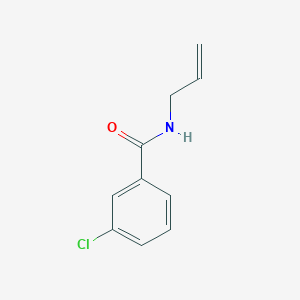
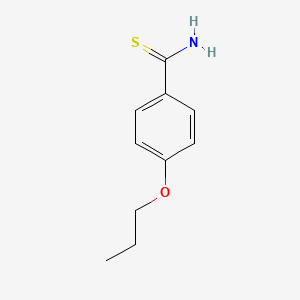
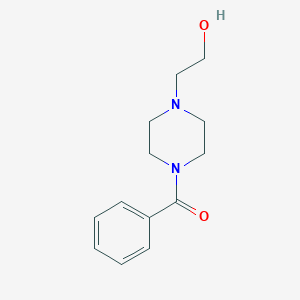
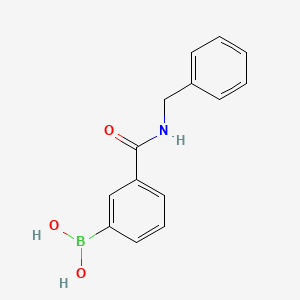
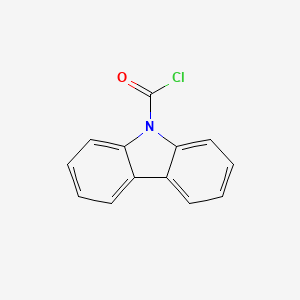
![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)
![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)
